
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals characterized by the presence of fluorophenyl, oxadiazole, piperidinyl, and thiophenyl groups. These features suggest the compound could have significant biological activity, given the pharmacological relevance of each of these moieties. Compounds containing oxadiazole rings, for instance, are known for their diverse biological activities, including antiproliferative properties. The presence of a piperidinyl group often contributes to the molecule's binding affinity to various biological targets, whereas fluorophenyl and thiophenyl groups can significantly influence the compound's physicochemical properties, such as metabolic stability and lipophilicity.
Synthesis Analysis
Synthesis of similar complex molecules typically involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis of bioactive heterocycles often employs strategies such as nucleophilic substitution reactions, cyclization processes, and the introduction of specific functional groups in later stages to refine the molecule's activity and properties (Prasad et al., 2018).
Molecular Structure Analysis
X-ray crystallography and computational modeling, such as Density Functional Theory (DFT) studies, are crucial for analyzing the molecular structure of complex organic compounds. These techniques help in understanding the conformational preferences, intramolecular interactions, and overall geometry of the molecule, which are vital for predicting its reactivity and interaction with biological targets (Huang et al., 2021).
Chemical Reactions and Properties
The specific functional groups present in the compound suggest it could participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. The oxadiazole moiety, in particular, could engage in cycloaddition reactions, contributing to the compound's versatility in chemical modifications and its potential as a building block in synthetic chemistry.
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystal structure, can be inferred from their molecular structure. For example, the presence of a fluorophenyl group tends to increase the compound's lipophilicity, which is an important factor in drug absorption and distribution (Blanckaert et al., 2005).
Scientific Research Applications
Crystal Packing and Non-Covalent Interactions :
- Sharma et al. (2019) conducted a comprehensive inspection of the crystal packing of 1,2,4-oxadiazole derivatives, similar to the compound , focusing on non-covalent interactions in their supramolecular architectures. The study revealed that molecular conformations are stabilized by lone pair (lp)-π interactions and halogen bonds, indicating the significance of these interactions in the crystal packing of such derivatives (Sharma, Mohan, Gangwar, & Chopra, 2019).
Potential Medicinal Properties :
- Liu et al. (2008) discussed a compound structurally related to the one , ADX47273, which is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This compound showed potential antipsychotic-like and procognitive activities, suggesting its potential use in treating schizophrenia (Liu et al., 2008).
Synthesis and Characterization of Novel Compounds :
- Nagaraju et al. (2018) reported the synthesis and crystal structure of a thiophene-based compound with potential applications in material science and pharmaceuticals. This research highlights the diverse applications of substituted thiophenes in various fields (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
- Benaka Prasad et al. (2018) synthesized a novel bioactive heterocycle with potential antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and its crystal structure was determined, emphasizing the significance of intermolecular interactions in the solid state (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Anticancer and Antimicrobial Applications :
- Naik et al. (2022) synthesized a series of compounds structurally related to the compound , evaluating them for their anticancer and antimicrobial activities. This research contributes to understanding the therapeutic potential of such compounds (Naik, Mahanthesha, & Suresh, 2022).
Enzyme Inhibitory Activity :
- Cetin et al. (2021) designed and evaluated thiophene-based heterocyclic compounds, including derivatives structurally similar to the compound , for their enzyme inhibitory activities. The findings provide insights into the potential pharmacological applications of such compounds (Cetin, Türkan, Bursal, & Murahari, 2021).
properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-2-1-6-14(15)18-21-17(25-22-18)11-13-5-3-9-23(12-13)19(24)16-8-4-10-26-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPWARIVSKBQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

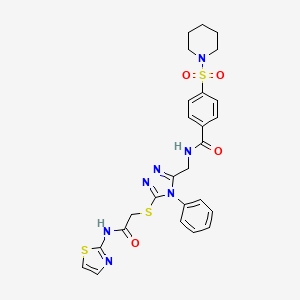

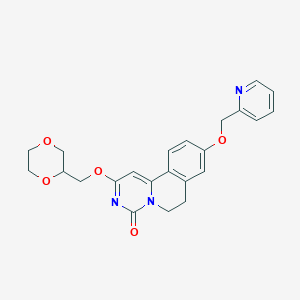

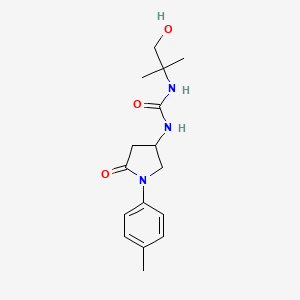
![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)
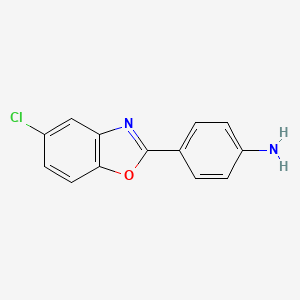
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)
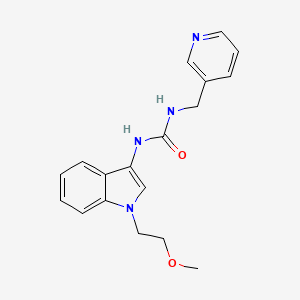
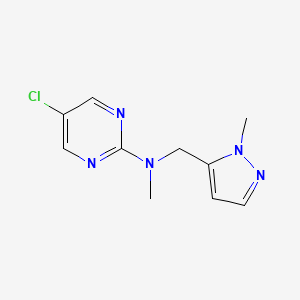
![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)